molecular formula C27H28N2O6S B2690245 N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide CAS No. 847487-88-1

N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

Cat. No.: B2690245
CAS No.: 847487-88-1
M. Wt: 508.59
InChI Key: UDPVYBLHYAJJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a benzothiazepine derivative characterized by a seven-membered heterocyclic core fused with a benzene ring. The structure incorporates a 3-methoxyphenyl acetamide moiety and a 3,4,5-trimethoxyphenyl substituent at position 2 of the benzothiazepine ring. This compound shares structural motifs with pharmaceuticals targeting ion channels or enzymatic pathways, such as diltiazem analogs (e.g., calcium channel blockers) .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6S/c1-32-19-9-7-8-18(14-19)28-25(30)16-29-20-10-5-6-11-23(20)36-24(15-26(29)31)17-12-21(33-2)27(35-4)22(13-17)34-3/h5-14,24H,15-16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPVYBLHYAJJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties based on diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

C21H24N2O4S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure includes a benzothiazepine core which is known for various biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazepine compounds exhibit significant anticancer properties. The specific compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induces apoptosis and cell cycle arrest at G2/M phase
A549 (Lung)8.0Inhibits tubulin polymerization and activates caspase pathways
DU-145 (Prostate)15.0Modulates oxidative stress pathways

Case Studies

  • Study on MCF-7 Cells : A study reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways and caused cell cycle arrest at the G2/M phase. The IC50 value was determined to be 12.5 µM, indicating significant potency against breast cancer cells .
  • A549 Cell Line Evaluation : In another study involving A549 lung cancer cells, the compound exhibited an IC50 of 8.0 µM. The mechanism involved the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .
  • DU-145 Prostate Cancer Cells : The compound showed an IC50 of 15.0 µM against DU-145 cells, with evidence suggesting that it modulates oxidative stress pathways that are often dysregulated in cancer .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Findings

The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values indicate that it is more effective against Staphylococcus aureus compared to Escherichia coli and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
  • Benzothiazepine Core : This structural feature is crucial for anticancer activity as it interacts with cellular targets involved in proliferation and apoptosis.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of benzothiazepine compounds exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly those associated with breast cancer (MCF7) and other malignancies. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy groups in its structure enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide against MCF7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value indicating potent activity at low concentrations. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential utility in treating infections caused by resistant bacterial strains.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary sites:

  • Benzothiazepine core :

    • The sulfur atom undergoes oxidation with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives.

    • Ring-opening reactions occur under acidic conditions (e.g., HCl/EtOH), yielding thiol-containing intermediates.

  • Acetamide group :

    • Hydrolysis with NaOH/EtOH generates the corresponding carboxylic acid.

    • Nucleophilic substitution at the carbonyl carbon with amines or hydrazines forms urea or hydrazide derivatives.

  • Methoxy substituents :

    • Demethylation using BBr₃ in DCM produces phenolic groups, enabling further functionalization (e.g., alkylation, acylation) .

Catalytic Modifications

Transition-metal catalysis enhances site-selective reactions:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions at brominated aryl positions (introduced via electrophilic substitution) enable aryl/heteroaryl diversification.

  • Reductive amination : The ketone group at the 4-position reacts with primary amines under H₂/Pd-C to form secondary amines.

Stability and Degradation

The compound exhibits moderate thermal stability but degrades under prolonged UV exposure or strong oxidizing conditions:

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C.

  • Photodegradation : UV irradiation (254 nm) in methanol produces N-oxide and demethylated byproducts.

Biological Derivatization

Modifications to enhance pharmacological activity include:

  • Esterification : Conversion of the acetamide to methyl ester improves membrane permeability.

  • Glycosylation : Attachment of sugar moieties at phenolic -OH groups (post-demethylation) enhances solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its benzothiazepine core and substitution pattern. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiazepine 3-Methoxyphenyl (acetamide), 3,4,5-trimethoxyphenyl (position 2) ~509.5* Hypothesized calcium channel modulation
Impurity B(EP): (2S,3S)-2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl Acetate Benzothiazepine 4-Methoxyphenyl (position 2), acetate (position 3) 385.4 By-product in diltiazem synthesis; reduced methoxy substitution alters solubility
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide Oxadiazole 3,4,5-Trimethoxyphenyl (position 5), acetamide (position 2) 347.3 Antifungal activity reported; rigid heterocycle enhances metabolic stability
N-(3-Chloro-4-Fluorophenyl)-2-(4-((6-(3,4,5-Trimethoxyphenyl)Thieno[3,2-d]Pyrimidin-4-yl)Amino)Phenyl)Acetamide Thieno-pyrimidine 3,4,5-Trimethoxyphenyl (position 6), chloro-fluorophenyl (acetamide) 567.3 TRK kinase inhibition (IC₅₀ < 100 nM); enhanced lipophilicity due to thiophene

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The 3,4,5-trimethoxyphenyl group in the target compound and enhances π-π stacking with hydrophobic enzyme pockets, whereas 4-methoxyphenyl in reduces steric bulk.
Pharmacological Activity
  • Calcium Channel Modulation : The benzothiazepine core in is associated with L-type calcium channel blockade, implying similar cardiovascular applications for the target compound.
  • Antiproliferative Effects : The 3,4,5-trimethoxyphenyl group in correlates with tubulin polymerization inhibition, a hallmark of antimitotic agents.
Physicochemical Properties
  • Solubility : The 3-methoxyphenyl acetamide group in the target compound may reduce aqueous solubility compared to the chloro-fluorophenyl analogue in .
  • Hydrogen Bonding : The benzothiazepine’s ketone and acetamide groups (target, ) facilitate hydrogen-bond networks, critical for crystal packing and stability .

Research Findings and Gaps

  • Biological Screening: No in vitro/in vivo data exists for the target compound. Prioritize assays aligned with (kinase inhibition) and (calcium flux).
  • Structural Optimization : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., ’s chloro-fluorophenyl) to enhance target affinity.

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity?

Methodology :

  • Use a two-step approach: (1) Condensation of 3,4,5-trimethoxyphenyl-substituted precursors with benzothiazepin intermediates under reflux in triethylamine (TEA), and (2) coupling with 3-methoxyphenylacetamide via chloroacetylation.
  • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and purify via recrystallization in pet-ether or DMF-water mixtures to remove unreacted starting materials .
  • Optimize stoichiometry (e.g., 1:1.5 molar ratio of benzothiazepin intermediate to chloroacetyl chloride) to minimize side products .

Q. What analytical techniques are critical for structural validation?

Methodology :

  • NMR : Assign methoxy groups (δ ~3.8–3.9 ppm for aromatic OCH₃) and benzothiazepin carbonyl signals (δ ~170–175 ppm in 13^{13}C NMR) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended for initial pharmacological profiling?

Methodology :

  • Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus and Candida albicans at 50–100 µg/mL, comparing zones of inhibition to trimethoprim/fluconazole controls .
  • Cytotoxicity Testing : Perform MTT assays on HEK-293 cells to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positions) impact biological activity?

Methodology :

  • Synthesize analogs with 2,4- or 3,4-dimethoxyphenyl substitutions and compare antimicrobial potency via MIC assays.
  • Key Finding : 3,4,5-Trimethoxy substitution enhances membrane permeability in Gram-positive bacteria due to increased lipophilicity (logP ~2.8) .
  • Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity .

Q. How can in vivo pharmacokinetic challenges (e.g., metabolic instability) be addressed?

Methodology :

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative demethylation or glucuronidation .
  • Stability Optimization : Introduce fluorine at the 4-position of the benzothiazepin ring to reduce CYP450-mediated degradation .

Q. How should conflicting data on toxicity profiles be resolved?

Methodology :

  • Contradiction Analysis : If in vitro cytotoxicity (IC₅₀ = 10 µM) conflicts with in vivo safety (LD₅₀ > 500 mg/kg), conduct histopathology on rodent liver/kidney tissues and measure ALT/AST levels to assess organ-specific toxicity .
  • Validate assays using positive controls (e.g., acetaminophen for hepatotoxicity) .

Q. What strategies improve solubility for in vivo studies?

Methodology :

  • Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration.
  • Salt Formation : Prepare hydrochloride salts via treatment with HCl gas in anhydrous ethanol (yield: 85–90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.